![molecular formula C12H26Cl2N2O B1453011 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride CAS No. 522665-23-2](/img/structure/B1453011.png)
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride
Overview
Description
This compound is a complex organic molecule that is used primarily in organic synthesis and medicinal chemistry . It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a tetrahydro-2H-pyran ring, which is a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a tetrahydro-2H-pyran derivative with a piperidine derivative . The exact conditions would depend on the specific derivatives used, but could involve the use of a strong base and a polar aprotic solvent .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a common feature in many pharmaceuticals, and a tetrahydro-2H-pyran ring . The presence of these rings could confer specific chemical properties to the molecule, such as polarity and reactivity.Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and tetrahydro-2H-pyran rings could influence its solubility, reactivity, and stability .Scientific Research Applications
Drug Development
This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to binding with different receptors in the body, making it a potential candidate for developing new medications. For instance, derivatives of this compound have been explored for their potential as CB2 cannabinoid receptor agonists , which could be beneficial in treating pain and inflammation without the psychoactive effects associated with CB1 receptor activation.
Future Directions
properties
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c13-9-11-1-5-14(6-2-11)10-12-3-7-15-8-4-12;;/h11-12H,1-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVEHACSYMHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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